3-(4-butoxyphenyl)pentanedioic acid
Description
3-(4-Butoxyphenyl)pentanedioic acid is a urea-based small molecule designed as a prostate-specific membrane antigen (PSMA) inhibitor. PSMA is a transmembrane glycoprotein overexpressed in prostate cancer and tumor neovasculature, making it a critical target for diagnostic imaging and therapy . This compound features a pentanedioic acid backbone with a 4-butoxyphenyl substituent, which contributes to its high binding affinity to PSMA. Its synthesis typically involves multi-step reactions, including coupling of protected amino acids, urea formation, and deprotection via benzyl ester cleavage, yielding final products with purities exceeding 75% (e.g., compound 6 in achieved 79% yield after HPLC purification) .
Propriétés
IUPAC Name |
3-(4-butoxyphenyl)pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-2-3-8-20-13-6-4-11(5-7-13)12(9-14(16)17)10-15(18)19/h4-7,12H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTFXORABZCFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-butoxyphenyl)pentanedioic acid typically involves the following steps:
Formation of the butoxyphenyl intermediate: This can be achieved through the alkylation of phenol with butyl bromide in the presence of a base such as potassium carbonate.
Coupling with pentanedioic acid: The butoxyphenyl intermediate is then coupled with pentanedioic acid using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(4-butoxyphenyl)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
3-(4-butoxyphenyl)pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-butoxyphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring and modifications to the pentanedioic acid backbone. These variations influence binding affinity, pharmacokinetics, and therapeutic applications:
Binding Affinity and Functional Performance
- DUPA: Demonstrates high PSMA binding affinity (low nM range) and is widely used as a scaffold for near-infrared (NIR) fluorescent probes and nanoscale imaging agents .
- Radiohalogenated Derivatives: [125I]3: Exhibits a binding affinity of ~9 nM to PSMA, comparable to clinical candidates like 123I-MIP-1072 . [18F]6: Optimized for PET imaging with rapid clearance from non-target tissues, reducing background noise .
- Therapeutic Analogs: 211At-PSMA-6 (astatine-211-labeled): Shows efficacy in treating micrometastases but causes nephrotoxicity due to α-particle emission .
Pharmacokinetic and Toxicity Profiles
- Multivalent Probes: A trivalent DUPA-adamantane conjugate enhances binding affinity >10-fold and resists endogenous anion competition (e.g., phosphate in serum), though in vivo performance remains unverified .
- Nephrotoxicity : Radiohalogenated compounds (e.g., 211At-PSMA-6) show dose-dependent kidney damage, necessitating dose optimization .
Physical and Chemical Properties
- Conductivity : Pentanedioic acid derivatives exhibit lower single-molecule conductance compared to benzene-based analogs (e.g., 1,4-benzenedicarboxylic acid), attributed to reduced π-conjugation .
- Stability : Fluorinated derivatives (e.g., 3-(2,4-difluorophenyl)pentanedioic acid) demonstrate enhanced metabolic stability over iodinated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
